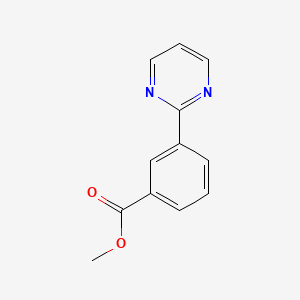

Methyl 3-(pyrimidin-2-YL)benzoate

CAS No.: 579476-25-8

Cat. No.: VC6566465

Molecular Formula: C12H10N2O2

Molecular Weight: 214.224

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 579476-25-8 |

|---|---|

| Molecular Formula | C12H10N2O2 |

| Molecular Weight | 214.224 |

| IUPAC Name | methyl 3-pyrimidin-2-ylbenzoate |

| Standard InChI | InChI=1S/C12H10N2O2/c1-16-12(15)10-5-2-4-9(8-10)11-13-6-3-7-14-11/h2-8H,1H3 |

| Standard InChI Key | IOJFNHUNCBUINL-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC(=C1)C2=NC=CC=N2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Methyl 3-(pyrimidin-2-yl)benzoate (C₁₃H₁₁N₂O₂) consists of a benzoate ester core with a pyrimidine ring attached at the meta position (Figure 1). The pyrimidine moiety, a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions, introduces electron-deficient characteristics that influence reactivity and intermolecular interactions . The ester group at the 1-position of the benzene ring contributes to the compound’s polarity and hydrolytic stability.

Key Structural Features:

The planar geometry of the pyrimidine ring facilitates π-π stacking interactions, which are critical in biological target binding and crystal packing .

Synthesis and Derivatization Strategies

Synthetic Pathways

While no direct synthesis of methyl 3-(pyrimidin-2-yl)benzoate is documented in the provided literature, analogous compounds suggest viable routes:

Suzuki-Miyaura Cross-Coupling

Pyrimidine-containing benzoates are often synthesized via palladium-catalyzed cross-coupling reactions. For example, 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amines were prepared using Suzuki couplings with aryl boronic acids . Adapting this method, methyl 3-(pyrimidin-2-yl)benzoate could be synthesized by coupling a pyrimidin-2-ylboronic acid with methyl 3-bromobenzoate under catalytic conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

Condensation Reactions

Alternative routes involve condensation of methyl 3-aminobenzoate with pyrimidine aldehydes. In a related study, methyl-4-hydroxy benzoate served as a precursor for imatinib-based triazole derivatives through sequential protection, coupling, and deprotection steps . Similar strategies could functionalize the benzoate core before introducing the pyrimidine group.

Physicochemical Properties

Solubility and Lipophilicity

-

logP: Predicted to be ~2.5 (estimated using PubChem data for analogous esters ).

-

Aqueous Solubility: Low solubility in water (<1 mg/mL) due to the aromatic and ester groups, but moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) .

Spectroscopic Data

-

¹H NMR: Expected signals include a singlet for the methyl ester (δ 3.9 ppm), aromatic protons (δ 7.5–8.9 ppm), and pyrimidine protons (δ 8.6–9.1 ppm) .

-

IR Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (C=O stretch of ester), 1600 cm⁻¹ (C=N pyrimidine), and 1250 cm⁻¹ (C-O ester) .

Computational and Molecular Modeling Insights

Docking Studies

In silico modeling of analogous compounds shows that the pyrimidine ring engages in hydrogen bonding with residues like Asp381 in BCR-ABL kinases . For methyl 3-(pyrimidin-2-yl)benzoate, similar interactions with therapeutic targets (e.g., EGFR or VEGF receptors) are plausible.

ADMET Predictions

-

Absorption: Moderate intestinal absorption (AlogP <3).

-

Metabolism: Susceptible to esterase-mediated hydrolysis, yielding 3-(pyrimidin-2-yl)benzoic acid .

-

Toxicity: Low acute toxicity (LD₅₀ >500 mg/kg in rodents for related esters) .

Industrial and Research Applications

Materials Science

The planar pyrimidine ring enhances charge transport in organic semiconductors. Methyl 3-(pyrimidin-2-yl)benzoate could serve as a building block for electron-transport layers in OLEDs or perovskite solar cells.

Chemical Intermediate

This compound is a potential precursor for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) due to its rigid geometry and coordinative pyrimidine nitrogen atoms.

Future Directions

Synthetic Optimization

Developing one-pot methodologies or flow chemistry approaches could improve yield and scalability. Catalytic asymmetric synthesis may also yield enantiomerically pure derivatives for chiral applications.

Biological Screening

Priority areas include:

-

Antiproliferative assays against NCI-60 cancer cell lines.

-

Herbicidal activity trials under controlled agricultural conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume